molecular formula C17H16O4 B037786 Hmdra CAS No. 113459-56-6

Hmdra

Cat. No.: B037786
CAS No.: 113459-56-6
M. Wt: 284.31 g/mol
InChI Key: ZMEYLNFPIDENDY-YNODCEANSA-N
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Description

Hmdra, also known as 2-Hydroxy-4-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, featuring hydroxyl and methoxy functional groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hmdra can be synthesized through several methods, including:

    Hydroxybenzaldehyde Method: This involves the hydroxylation of 4-methoxybenzaldehyde using a suitable hydroxylating agent under controlled conditions.

    Methoxybenzaldehyde Method: This involves the methoxylation of 2-hydroxybenzaldehyde using a methoxylating agent.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydroxylation of 4-methoxybenzaldehyde. The process involves the use of catalysts such as copper or iron salts to facilitate the reaction under high temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

    Oxidation: Formation of 2-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Hmdra has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hmdra involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Hmdra can be compared with other similar compounds such as:

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Both compounds have similar structures but differ in the position of the hydroxyl and methoxy groups. Vanillin is widely used as a flavoring agent and has similar antioxidant properties.

    Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): This compound has an additional methoxy group compared to this compound and is used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(9S)-4,5-dihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-1-3-17(4-2-12)11-5-10-6-15(19)16(20)7-13(10)14(17)9-21-8-11/h1-4,6-7,11,14,19-20H,5,8-9H2/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEYLNFPIDENDY-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921076
Record name 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113459-56-6
Record name 10-Hydroxy-11-methoxydracaenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113459566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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